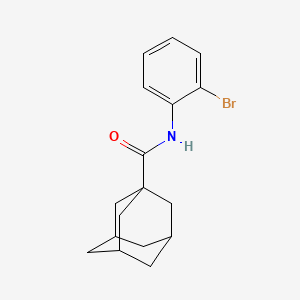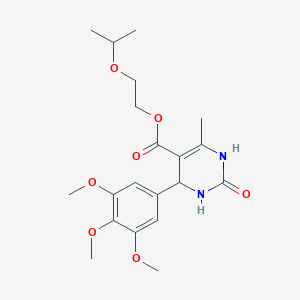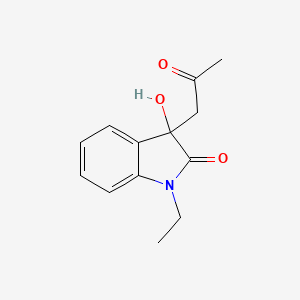
5-(2-naphthylmethylene)-2-phenyl-1,3-thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-naphthylmethylene)-2-phenyl-1,3-thiazol-4(5H)-one, also known as NAT-4, is a heterocyclic compound that has gained attention in scientific research due to its potential use as a fluorescent probe for detecting biological molecules.
Mécanisme D'action
The mechanism of action of 5-(2-naphthylmethylene)-2-phenyl-1,3-thiazol-4(5H)-one is not fully understood, but it is believed to involve the formation of a complex between the compound and the biological molecule being detected. This complex results in a change in fluorescence intensity that can be detected using spectroscopic techniques.
Biochemical and Physiological Effects:
This compound has not been found to have any significant biochemical or physiological effects on living organisms. It is considered to be a non-toxic compound and is therefore safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(2-naphthylmethylene)-2-phenyl-1,3-thiazol-4(5H)-one in laboratory experiments is its high sensitivity and selectivity for detecting biological molecules. Additionally, the compound is easy to synthesize and can be obtained in high yield. However, one limitation of using this compound is its relatively low water solubility, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for research involving 5-(2-naphthylmethylene)-2-phenyl-1,3-thiazol-4(5H)-one. One potential area of study is the development of new biosensors using the compound. Additionally, researchers may explore the use of this compound in detecting other biological molecules, such as proteins and enzymes. Finally, further investigation into the mechanism of action of this compound may provide insights into its potential use in other applications.
Méthodes De Synthèse
The synthesis of 5-(2-naphthylmethylene)-2-phenyl-1,3-thiazol-4(5H)-one involves the reaction of 2-naphthyl aldehyde and phenyl thiosemicarbazide in the presence of acetic acid and ethanol. The resulting product is then treated with potassium hydroxide to obtain this compound in high yield.
Applications De Recherche Scientifique
5-(2-naphthylmethylene)-2-phenyl-1,3-thiazol-4(5H)-one has been found to have a wide range of applications in scientific research. One of its most significant uses is as a fluorescent probe for detecting biological molecules such as DNA and RNA. The compound has been shown to bind specifically to these molecules, resulting in a change in fluorescence intensity that can be easily detected. Additionally, this compound has been used in the development of biosensors for detecting various analytes, including heavy metals and pesticides.
Propriétés
IUPAC Name |
(5E)-5-(naphthalen-2-ylmethylidene)-2-phenyl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NOS/c22-19-18(23-20(21-19)16-7-2-1-3-8-16)13-14-10-11-15-6-4-5-9-17(15)12-14/h1-13H/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASVKZMZIKLRQM-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)C(=CC3=CC4=CC=CC=C4C=C3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=O)/C(=C\C3=CC4=CC=CC=C4C=C3)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-methoxyphenyl)-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5008437.png)

![1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5008451.png)




![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-phenylacrylamide](/img/structure/B5008490.png)


![1-methyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-1H-tetrazole](/img/structure/B5008519.png)
![6-amino-3-methyl-4-(2-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5008522.png)
![N~2~-(3-bromophenyl)-N~1~-[2-(tert-butylthio)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5008530.png)